(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one
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Overview
Description
(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one is a complex organic compound characterized by its unique structure, which includes a naphthalene core and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one typically involves a multi-step process. One common method includes the aldol condensation reaction between 1-tetralone and benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro groups (HNO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
121676-99-1 |
---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C28H22O2/c29-27-23(15-13-21-5-1-3-7-25(21)27)17-19-9-11-20(12-10-19)18-24-16-14-22-6-2-4-8-26(22)28(24)30/h1-12,17-18H,13-16H2/b23-17-,24-18+ |
InChI Key |
UEUYNBPEENYAII-QFFDILLMSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)/C=C\3/CCC4=CC=CC=C4C3=O)/C(=O)C5=CC=CC=C51 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C51 |
Origin of Product |
United States |
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